(R)-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride
Overview
Description
®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the naphthalene ring system, which is then subjected to fluorination at the 6th position.
Amination: The fluorinated naphthalene derivative undergoes amination to introduce the amine group at the 1st position.
Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is optimized for large-scale synthesis. This involves:
Batch Processing: Utilizing large reactors to carry out the fluorination and amination reactions under controlled conditions.
Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt.
Quality Control: Ensuring the final product meets the required purity and quality standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications.
Scientific Research Applications
®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter systems.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The fluorine atom enhances its binding affinity and selectivity towards these receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through specific signaling pathways, which are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine: Lacks the ®-configuration and hydrochloride salt form.
1,2,3,4-Tetrahydro-naphthalen-1-ylamine: Does not contain the fluorine atom.
6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine derivatives: Various derivatives with different substituents at other positions.
Uniqueness
®-6-Fluoro-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride is unique due to its specific ®-configuration and the presence of the fluorine atom, which imparts distinct chemical and biological properties. These features make it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERMSLPTMJQXPR-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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